molecular formula C15H22N2S B058316 2-(4-n-Hexylphenylamino)-1,3-thiazoline CAS No. 117536-41-1

2-(4-n-Hexylphenylamino)-1,3-thiazoline

Cat. No.: B058316
CAS No.: 117536-41-1
M. Wt: 262.4 g/mol
InChI Key: ZMXJKNOGAZKJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-n-Hexylphenylamino)-1,3-thiazoline, also known as this compound, is a useful research compound. Its molecular formula is C15H22N2S and its molecular weight is 262.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

117536-41-1

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

N-(4-hexylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C15H22N2S/c1-2-3-4-5-6-13-7-9-14(10-8-13)17-15-16-11-12-18-15/h7-10H,2-6,11-12H2,1H3,(H,16,17)

InChI Key

ZMXJKNOGAZKJQO-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)NC2=NCCS2

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NC2=NCCS2

Synonyms

2-(4-n-hexylphenylamino)-1,3-thiazoline
MDL 20,245
MDL 20245

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 liter, 3-neck round bottom flask fitted with magnetic stirrer, addition funnel, argon gas inlet and thermometer was charged with 4-hexylaniline (65.0 g, 0.367 m) dissolved in 500 ml reagent toluene. To this stirred solution, was added dropwise a solution of β-chloroethylisothiocyanate (53.5 g, 0.441 m, 1.2 eq.) in 175 ml toluene at room temperature. No significant exotherm was noted. After the addition was completed, the reaction mixture was warmed to 50° C. for 19 hours. The reaction was cooled to room temperature and the toluene removed on the rotary evaporator to give an orange, semi-solid residue which was stirred with 900 ml diethyl ether (Et2O). The resulting slurry of off-white solid was cooled in an ice water bath and the solid filtered, washed with cold Et2O, and dried (filter suction, desiccator) to give the slightly impure hydrochloride salt of the desired aminothiazoline. The HCl salt was neutralized by adding the salt to a cold, stirred solution of sodium hydroxide (14.7 g, 0.367 m) in 1200 ml water layered with Et2O. After neutralization, the ether layer was separated and the aqueous layer was extracted with Et2O four times. The combined Et2O extracts were washed with water twice and with a saturated NaCl solution once, dried (MgSO4), and evaporated under vacuum to afford 90.0 g of crude, freebase product as a waxy, off-white solid. The crude material was recrystallized from 900 ml hexane to give 73.0 g (76%) product in two crops as small, off-white platelets. m.p. 77°-79° C.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Three
[Compound]
Name
reagent
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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